molecular formula C9H11N3 B8748699 6-Ethyl-2-methylimidazo[1,2-b]pyridazine CAS No. 570416-03-4

6-Ethyl-2-methylimidazo[1,2-b]pyridazine

货号: B8748699
CAS 编号: 570416-03-4
分子量: 161.20 g/mol
InChI 键: AGJIWOFUHQGLLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Ethyl-2-methylimidazo[1,2-b]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused to a pyridazine ring at the [1,2-b] position. This scaffold is part of a broader class of imidazopyridazines, which are pharmacologically significant due to their diverse biological activities, including kinase inhibition, acetylcholinesterase (AChE) inhibition, and anti-proliferative effects . The ethyl and methyl substituents at the C6 and C2 positions, respectively, influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a candidate for drug development.

属性

CAS 编号

570416-03-4

分子式

C9H11N3

分子量

161.20 g/mol

IUPAC 名称

6-ethyl-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H11N3/c1-3-8-4-5-9-10-7(2)6-12(9)11-8/h4-6H,3H2,1-2H3

InChI 键

AGJIWOFUHQGLLF-UHFFFAOYSA-N

规范 SMILES

CCC1=NN2C=C(N=C2C=C1)C

产品来源

United States

相似化合物的比较

Pharmacological Activity

Substituents critically modulate biological activity:

Compound Name Substituents Target Activity Key Data Reference
6-Ethyl-2-methylimidazo[1,2-b]pyridazine C2: Methyl, C6: Ethyl Kinase inhibition (hypothetical) N/A (structural analogs suggest potential IKKβ or TAK1 inhibition)
3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) C3: Nitro, C6: Piperidinyl AChE inhibition IC50 = 50 nM; Binding energy = -17.3 kcal/mol
LP-922761 (Lexicon Pharmaceuticals) Undisclosed Neuropathic pain relief Limited oral efficacy in preclinical models
6-(4-Phenylpiperazin-1-yl) derivatives C6: 4-Phenylpiperazine Anti-malarial activity Inhibition of Plasmodium kinases
  • AChE Inhibition : Nitro and piperazine groups at C3/C6 enhance AChE binding, whereas ethyl/methyl groups may prioritize kinase selectivity .
  • Kinase Inhibition : Substituents at C3 and C6 (e.g., indazole derivatives in TAK1 inhibitors) improve potency and selectivity. Ethyl groups may enhance hydrophobic interactions in kinase pockets .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methyl groups at C2 may reduce oxidative metabolism compared to bulkier substituents (e.g., phenyl in 6-methyl-2-phenylimidazo[1,2-b]pyridazine, CAS 65610-28-8) .
  • Solubility: Piperazine or amino substituents (e.g., 6-iodoimidazo[1,2-b]pyridazin-2-amine, CAS 1005785-71-6) enhance aqueous solubility but may limit CNS penetration .

Key Research Findings

  • Synthetic Versatility : Transition-metal catalysis enables diverse substitutions, but regioselectivity must be confirmed via NMR/X-ray .
  • Structure-Activity Relationship (SAR) :
    • C2 Methyl: Stabilizes the core structure without steric hindrance.
    • C6 Ethyl: Balances lipophilicity and metabolic stability vs. chloro (electron-withdrawing) or piperazinyl (polar) groups .
  • Therapeutic Potential: Imidazo[1,2-b]pyridazines with ethyl/methyl groups are understudied compared to nitro/piperazinyl analogs but offer a promising scaffold for kinase-targeted therapies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。